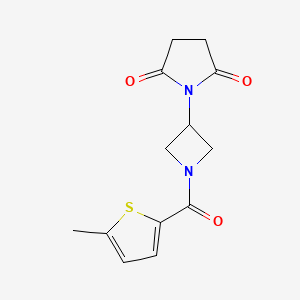
1-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as MTAA and is a member of the family of azetidin-3-yl pyrrolidine-2,5-diones. MTAA has been found to exhibit a wide range of biochemical and physiological effects and has been studied for its potential use in various fields.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research on compounds similar to "1-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione" often focuses on their synthesis and reactivity. For example, Tsuge et al. (1987) explored the generation of nonstabilized azomethine ylides through the decarboxylative condensation of α-amino acids with carbonyl compounds, resulting in the production of pyrrolidines, pyrrolines, and oxazolidines (Tsuge, Kanemasa, Ohe, & Takenaka, 1987). This methodology could potentially be applied to synthesize and study compounds like "this compound".
Biological Activity
Compounds within this chemical class are also investigated for their biological activities. Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone for their antidepressant and nootropic activities, revealing that specific structures exhibited significant activity (Thomas, Nanda, Kothapalli, & Hamane, 2016). Such studies indicate the potential pharmacological relevance of "this compound" derivatives.
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor potentials of related compounds have been explored as well. Girgis (2009) conducted a study on the regioselective synthesis of anti-tumor active dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, demonstrating mild activity against various human tumor cells (Girgis, 2009). This suggests that similar compounds could be synthesized and evaluated for their therapeutic potential.
Mecanismo De Acción
Target of action
Compounds with a pyrrolidine-2,5-dione scaffold have been reported to have various biological activities .
Mode of action
Without specific studies on “1-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione”, it’s difficult to determine its exact mode of action. It’s possible that the compound interacts with its targets through the pyrrolidine-2,5-dione moiety, which is a versatile scaffold in drug discovery .
Propiedades
IUPAC Name |
1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-2-3-10(19-8)13(18)14-6-9(7-14)15-11(16)4-5-12(15)17/h2-3,9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLDUXIGWZVKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2583458.png)
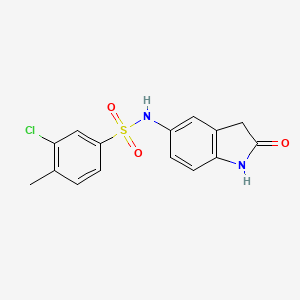
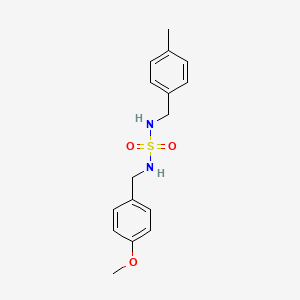
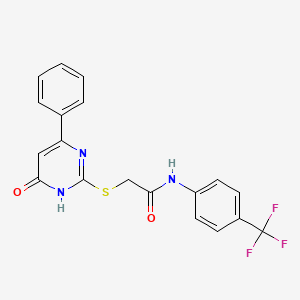
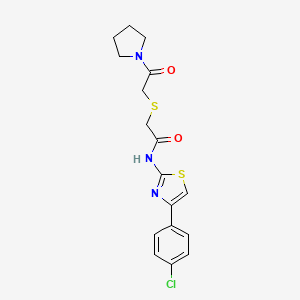
![Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583467.png)
acetate](/img/structure/B2583468.png)

![5-(3-methylbenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2583472.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2583476.png)

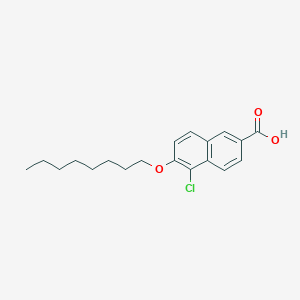
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583479.png)